2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(3-nitrophenyl)methoxy]-4H-pyran-4-one
Description
This compound is a heterocyclic molecule featuring a pyran-4-one core substituted with a 4-methyl-1,2,4-triazole-3-thiol moiety and a 3-nitrobenzyloxy group. The pyran-4-one scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets, while the triazole-thiol group enhances stability and modulates solubility .
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c1-19-10-17-18-16(19)26-9-13-6-14(21)15(8-24-13)25-7-11-3-2-4-12(5-11)20(22)23/h2-6,8,10H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSNXZFASNDLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 3-nitrobenzyloxy group in the target compound contrasts with the 4-nitrobenzyl substituent in .
- Triazole Modifications : The 4-methyltriazole in the target compound differs from ethyl or phenyl-substituted triazoles in . Methyl groups typically improve metabolic stability but may reduce solubility compared to bulkier substituents.
- Core Heterocycles: Pyran-4-one (target) vs. pyridine or dihydropyridazinone . Pyran-4-one’s ketone group could enhance hydrogen-bonding interactions with biological targets.
Physicochemical Properties
- Solubility: The nitro group and pyran-4-one core likely reduce aqueous solubility compared to pyridine or dihydropyridazinone analogs .
- LogP: Estimated LogP for the target compound is ~2.5 (calculated using fragment-based methods), higher than dihydropyridazinone derivatives (~1.8) due to the hydrophobic nitrobenzyl group .
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